Sodium 1-heptanesulfonate monohydrate

Vue d'ensemble

Description

Sodium 1-heptanesulfonate monohydrate is an ion pairing reagent used in the HPLC analysis of proteins and peptides . It is utilized in high performance capillary electrophoresis analysis of peptides .

Synthesis Analysis

Sodium 1-heptanesulfonate monohydrate can be used as a reactant to prepare N - (prop-2-ynyl)heptane-1-sulfonamide by reacting with propargylamine . It is also used as a catalyst in the synthesis of aryl-1-arylmethyl-1 H -1,3-benzo [d]imidazoles by the condensation reaction of o -phenylenediamine with various aromatic aldehydes .

Molecular Structure Analysis

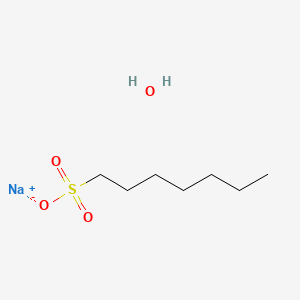

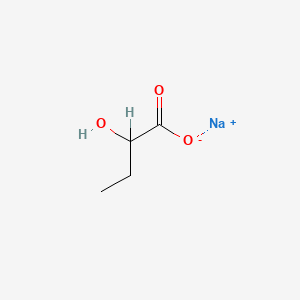

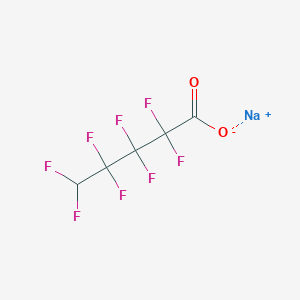

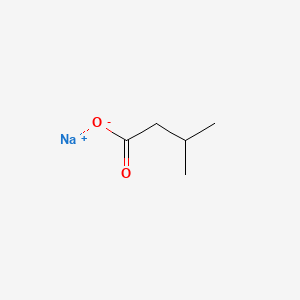

The molecular formula of Sodium 1-heptanesulfonate monohydrate is C7H17NaO4S . The InChI key is XWZCREJRXRKIRQ-UHFFFAOYSA-M . The canonical SMILES string is CCCCCCCS(=O)(=O)[O-].O.[Na+] which represents its molecular structure .

Chemical Reactions Analysis

Sodium 1-heptanesulfonate monohydrate acts as an ion-pairing agent, surfactant, and buffer, playing a crucial role in various applications .

Physical And Chemical Properties Analysis

The molecular weight of Sodium 1-heptanesulfonate monohydrate is 220.26 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The topological polar surface area is 66.6 Ų .

Applications De Recherche Scientifique

Ion Pair Chromatography

Sodium 1-heptanesulfonate monohydrate is widely used as an ion-pairing reagent in ion pair chromatography. This technique is particularly useful for the separation of water-soluble organic compounds that are not retained by conventional reversed-phase liquid chromatography. The compound’s ability to form ion pairs with analytes enhances their retention and separation on the chromatographic column .

Biochemical Analysis

In biochemistry, Sodium 1-heptanesulfonate monohydrate assists in protein purification and nucleic acid separation . It reduces surface tension, allowing for better mixing and interaction of biological molecules during experiments. This property is crucial for the isolation and study of specific proteins and nucleic acids .

Chelating Agent

This compound serves as a chelating agent for metal ion analysis. It can bind to metal ions, forming complexes that are more easily identified and quantified. This application is essential in trace metal analysis and environmental studies where accurate measurement of metal concentrations is required .

Biological Buffer

Sodium 1-heptanesulfonate monohydrate acts as a buffer in various biological experiments. It helps maintain the pH stability of a solution, which is vital for many biochemical reactions. Stable pH conditions ensure that enzymatic and other biological processes proceed with optimal efficiency .

Research and Development

Sodium 1-heptanesulfonate monohydrate is utilized in R&D for developing new analytical methods. Its properties are exploited to improve the efficiency and resolution of chromatographic techniques, leading to advancements in analytical chemistry and the development of new pharmaceuticals .

Mécanisme D'action

Target of Action

Sodium 1-heptanesulfonate monohydrate, also known as Sodium Heptane-1-sulfonate Hydrate, is primarily used as an ion-pairing reagent . It targets various biochemical entities in solution, including proteins and peptides , and plays a crucial role in their analysis.

Mode of Action

As an ion-pairing reagent, Sodium 1-heptanesulfonate monohydrate interacts with its targets by reducing surface tension for better mixing . It functions as a weak acid, acting through proton donation to reactants present in solution . This proton donation elevates the acidity of the solution, enabling it to catalyze diverse biochemical and physiological reactions .

Biochemical Pathways

The compound is involved in the ion-pair reversed phase liquid chromatography method . It aids in tasks like protein purification and nucleic acid separation . It also serves as a chelating agent for metal ion analysis .

Result of Action

The primary result of Sodium 1-heptanesulfonate monohydrate’s action is the facilitation of various analytical procedures. For instance, it has been used to develop an ion-pair reversed phase liquid chromatography method for the determination of the antituberculosis drug ethambutol hydrochloride . It also aids in the high-performance capillary electrophoresis analysis of peptides .

Safety and Hazards

Orientations Futures

Sodium 1-heptanesulfonate monohydrate is a preferred choice in HPLC and high-performance capillary electrophoresis analyses, aiding in the separation of positively charged analytes in both organic and inorganic compounds, from pharmaceuticals to peptide research . Its future applications may continue to expand in the field of biochemical research and lab experiments.

Propriétés

IUPAC Name |

sodium;heptane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S.Na.H2O/c1-2-3-4-5-6-7-11(8,9)10;;/h2-7H2,1H3,(H,8,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZCREJRXRKIRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635625 | |

| Record name | Sodium heptane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-heptanesulfonate monohydrate | |

CAS RN |

207300-90-1 | |

| Record name | Sodium heptane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-heptanesulfonate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sodium 1-Heptanesulfonate Monohydrate enhance Fluoroquinolone Detection in HPLC?

A: Fluoroquinolones are weak acids and can exist in ionized forms. Sodium 1-heptanesulfonate monohydrate acts as an ion-pairing reagent. Its negatively charged sulfonate group interacts with positively charged fluoroquinolone molecules, forming neutral ion pairs. This interaction reduces peak tailing, improves peak shape, and enhances retention on the reversed-phase HPLC column, leading to better separation and more sensitive detection by fluorescence [, , ].

Q2: Are there specific analytical method validation details regarding the use of Sodium 1-Heptanesulfonate Monohydrate in these studies?

A2: Yes, the research emphasizes the importance of analytical validation for reliable quantification. Studies using sodium 1-heptanesulfonate monohydrate for fluoroquinolone analysis specifically mention validation parameters like:

- Linearity: Assessing the linear relationship between analyte concentration and detector response over a specific range [, , ].

- Recovery: Determining the efficiency of extracting the fluoroquinolones from the feed matrix [, , ].

- Repeatability: Evaluating the method's precision by analyzing replicate samples [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)

![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)